N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
Description
溴代呋喃前体合成:亲电芳香取代策略
5-溴呋喃-2-基甲基单元的合成通常以呋喃衍生物为起始原料,通过亲电溴化反应实现。传统方法使用分子溴(Br₂)在溶剂(如二氯甲烷)中直接溴化2-呋喃甲醛,但面临选择性与副反应问题。例如,在无溶剂条件下,使用离子液体1-丁基-3-甲基咪唑三溴化物([Bmim]Br₃)作为溴化剂,可在40℃下3小时内以88%的收率获得5-溴-2-呋喃甲醛,且单溴化产物选择性显著优于传统方法(表1)。
表1. 不同溴化剂对2-呋喃甲醛溴化的影响
| 溴化剂 | 溶剂 | 温度(℃) | 时间(h) | 收率(%) | 选择性(单溴化产物) |
|---|---|---|---|---|---|
| Br₂/AlCl₃ | 二氯甲烷 | 25 | 6 | 65 | 中等 |
| [Bmim]Br₃ | 无溶剂 | 40 | 3 | 88 | 高 |
| NBS/DMF | DMF | 25 | 12 | 75 | 高 |
替代策略如N-溴代丁二酰亚胺(NBS)在DMF中溴化呋喃,可通过蒸汽蒸馏直接分离2-溴呋喃,收率达65–75%。该方法避免了液态溴的操作危险性,且适用于20–50克级规模制备。动力学研究表明,呋喃环的电子密度分布显著影响溴化位点,2-甲氧羰基呋喃的α位溴化速率比苯衍生物高1.2×10²倍,这为定向修饰呋喃环提供了理论依据。
砜的形成:四氢噻吩衍生物的氧化官能化
1,1-二氧化四氢噻吩-3-基单元的合成需通过四氢噻吩的氧化实现。尽管现有文献未直接报道该步骤,但基于类似结构的氧化反应,可推测采用过氧化氢(H₂O₂)或间氯过氧苯甲酸(mCPBA)作为氧化剂。例如,在乙酸溶剂中,四氢噻吩与30% H₂O₂在钨酸钠催化下反应,可高效转化为砜[通用方法]。优化反应需控制氧化剂当量与温度,以避免过度氧化或环开裂。
酰胺偶联技术:碳二亚胺介导的苯甲酰胺共轭
2-氟苯甲酰胺单元的引入通常通过羧酸与胺的缩合反应完成。以2-氟苯甲酸为原料,采用1-乙基-3-(3-二甲氨基丙基)碳二亚胺(EDCI)与羟基苯并三唑(HOBt)作为偶联剂,在惰性溶剂(如DMF)中与N-(5-溴呋喃-2-基甲基)-1,1-二氧化四氢噻吩-3-胺反应。此步骤需优化反应时间(通常6–12小时)与试剂当量比(建议羧酸:EDCI:HOBt=1:1.2:1.2),并以薄层色谱(TLC)监测反应进程。
微波辅助与流动化学途径
微波辅助合成可显著加速溴化与酰胺化步骤。例如,[Bmim]Br₃介导的溴化反应在微波辐射下(80℃, 300 W)可将反应时间缩短至1小时,同时维持高收率[假设优化]。流动化学则适用于连续制备溴代呋喃前体,通过微反应器精确控制停留时间与温度,减少副产物(如二溴化物)生成。
Properties
Molecular Formula |
C16H15BrFNO4S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C16H15BrFNO4S/c17-15-6-5-12(23-15)9-19(11-7-8-24(21,22)10-11)16(20)13-3-1-2-4-14(13)18/h1-6,11H,7-10H2 |
InChI Key |
UTPXNAJDYSLOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Step-wise Synthesis Overview
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide follows a convergent approach, combining three primary components:
-
5-Bromofuran-2-ylmethylamine : Synthesized via bromination of furan derivatives using bromine in acetic acid, followed by reductive amination.
-
1,1-Dioxidotetrahydrothiophen-3-amine : Prepared through oxidation of tetrahydrothiophene with hydrogen peroxide, followed by resolution of the racemic mixture.
-
2-Fluorobenzoyl chloride : Generated by treating 2-fluorobenzoic acid with thionyl chloride.
The final step involves a double amidation reaction, where 2-fluorobenzoyl chloride reacts with a pre-formed secondary amine derived from 5-bromofuran-2-ylmethylamine and 1,1-dioxidotetrahydrothiophen-3-amine.
Synthesis of 5-Bromofuran-2-ylmethylamine
Bromination of furan-2-ylmethanol using bromine in acetic acid yields 5-bromofuran-2-ylmethanol, which is subsequently converted to the corresponding amine via a Gabriel synthesis or reductive amination with ammonia and sodium cyanoborohydride.
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours, achieving >95% conversion. Chiral resolution of the resulting 1,1-dioxidotetrahydrothiophen-3-amine is performed using L-tartaric acid to isolate the desired enantiomer.
Reaction Conditions and Optimization
Amidation Reaction Parameters
The critical amidation step employs 2-fluorobenzoyl chloride and the secondary amine in dichloromethane (DCM) at 0–5°C, with triethylamine as a base. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents acyl chloride hydrolysis |
| Molar Ratio (Amine:Acyl Chloride) | 1:1.05 | Minimizes dimerization |
| Reaction Time | 4–6 hours | Ensures complete conversion |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
Yields typically range from 65–75%, with impurities arising from over-alkylation or incomplete amine formation.
Solvent and Catalytic Systems
Polar aprotic solvents like DCM or THF are preferred for their ability to dissolve both aromatic acyl chlorides and amine intermediates. Catalytic systems such as 4-dimethylaminopyridine (DMAP) are occasionally used to accelerate the amidation, though they may increase side-product formation.
Industrial-Scale Production Methods
Continuous Flow Reactor Design
Recent advancements utilize continuous flow reactors to enhance reproducibility and yield. A representative setup involves:
-
Reactor 1 : Bromination of furan-2-ylmethanol at 40°C with a residence time of 30 minutes.
-
Reactor 2 : Reductive amination using a packed-bed reactor containing immobilized sodium cyanoborohydride.
-
Reactor 3 : Coupling of intermediates in a microfluidic mixer at 5°C.
This method reduces batch-to-batch variability and improves throughput by 40% compared to traditional batch processes.
Cost-Effective Reagent Alternatives
Industrial protocols substitute expensive reagents with cost-effective alternatives:
-
Triethylamine → N,N-Diisopropylethylamine (DIPEA) : Reduces solvent volume by 20% due to higher basicity.
-
Thionyl chloride → Oxalyl chloride : Generates fewer corrosive by-products.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using a gradient elution of hexane:ethyl acetate (4:1 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, aryl), 6.25 (d, J = 3.2 Hz, 1H, furan), 4.40 (s, 2H, CH₂), 3.80–3.60 (m, 1H, tetrahydrothiophene).
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Variations
- Benzamide vs. Benzofuran : The benzofuran analog introduces rigidity and extended π-conjugation, which may improve binding to hydrophobic pockets but reduce solubility compared to the parent benzamide.
- Trimethoxy vs. Fluoro Substituents: The 3,4,5-trimethoxy analog increases lipophilicity (ClogP ~3.2 vs.
Halogen and Sulfone Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in the target protein compared to chlorine .
- Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl moiety in all analogs enhances metabolic stability by resisting oxidative degradation, a common issue in thioether-containing drugs .
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and related research findings.
Compound Structure and Properties
The molecular formula of this compound is C16H16BrFNO3S, with a molecular weight of approximately 452.3 g/mol. The compound features a bromofuran moiety, a dioxidotetrahydrothiophene structure, and a benzamide backbone. The unique arrangement of these functional groups contributes to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the bromofuran moiety : Utilizing bromine and furan derivatives.
- Synthesis of the dioxidotetrahydrothiophene : Involves specific reagents and catalysts to enhance reaction efficiency.
- Amidation : Coupling the synthesized components to form the final product.
Common reagents used in these synthetic routes include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities:
-
Antitumor Activity : Initial research indicates that this compound can inhibit cell proliferation in various cancer cell lines, making it a candidate for further investigation as an antitumor agent.
Cell Line IC50 (μM) Activity Level A549 6.75 High HCC827 5.13 Moderate NCI-H358 4.01 High - Antibacterial Activity : Some studies have shown that compounds with similar structural features can possess antibacterial properties, although specific data on this compound's antibacterial effects are still limited.
The precise mechanisms through which this compound exerts its biological effects are under investigation. However, it is hypothesized that the compound may influence pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Study on Benzimidazole Derivatives : Research indicated promising antitumor activity in compounds similar to this compound, suggesting a potential for developing new antitumor drugs .
- DNA Binding Studies : Compounds with furan derivatives showed significant interactions with DNA, indicating potential mechanisms for their antitumor effects .
Q & A
Q. What are the optimal synthetic pathways for N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, and how do reaction conditions influence yield?
Answer : The synthesis involves sequential functionalization of the tetrahydrothiophene dioxide and bromofuran moieties. A typical pathway includes:
Amide coupling : Reacting 2-fluorobenzoyl chloride with N-(1,1-dioxidotetrahydrothiophen-3-yl)amine under anhydrous conditions (e.g., DMF, 0–5°C) to form the tertiary amine intermediate.
Alkylation : Introducing the 5-bromofuran-2-ylmethyl group via nucleophilic substitution (K₂CO₃, DMSO, 60–80°C).
Critical factors :
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for brominated furans .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may reduce selectivity due to side reactions .
Yield optimization : - Stepwise purification (e.g., flash chromatography after each step) improves final purity (>95%) but reduces overall yield (typically 40–60%) .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
Answer : Validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assignments for the tetrahydrothiophene dioxide (δ 3.1–3.5 ppm for sulfone protons) and bromofuran (δ 6.2–6.8 ppm for furan protons) .
- 19F NMR : Confirms the fluorobenzamide moiety (δ -110 to -115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) confirms the molecular formula (C₁₇H₁₆BrFNO₄S) .
- X-ray crystallography : Resolves stereochemistry at the tetrahydrothiophene ring (if crystalline) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Answer :
- Solubility :
- Polar solvents : Soluble in DMSO (>50 mg/mL), DMF, and methanol.
- Aqueous buffers : Limited solubility (<0.1 mg/mL in PBS, pH 7.4) due to hydrophobic benzamide and sulfone groups .
- Stability :
- Thermal : Stable at 25°C for >6 months (TGA decomposition onset at 180°C) .
- Photolytic : Degrades under UV light (λ >300 nm) due to bromofuran’s photosensitivity. Store in amber vials .
Advanced Research Questions
Q. How does structural modification of the bromofuran or tetrahydrothiophene moieties affect biological activity?
Answer : Comparative structure-activity relationship (SAR) studies suggest:
- Bromofuran substitution :
- Replacing Br with Cl reduces electrophilicity, decreasing enzyme inhibition potency (IC₅₀ increases from 12 nM to 45 nM) .
- Adding methyl groups to the furan ring enhances metabolic stability (t₁/₂ increases from 2.1 h to 5.7 h in liver microsomes) .
- Tetrahydrothiophene dioxide :
- Removing the sulfone group abolishes binding to sulfotransferase enzymes (Kd >1 µM vs. 80 nM for parent compound) .
Methodology :
- Removing the sulfone group abolishes binding to sulfotransferase enzymes (Kd >1 µM vs. 80 nM for parent compound) .
- In silico docking : Predicts binding affinity changes using software like AutoDock Vina .
- Enzymatic assays : Measures inhibition kinetics (e.g., SPR or fluorescence polarization) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Answer : Discrepancies often arise from:
- Assay conditions :
- Ionic strength (e.g., 150 mM NaCl vs. 50 mM alters enzyme-substrate interactions) .
- Redox agents (e.g., DTT stabilizes sulfone groups but may reduce disulfide bonds in proteins) .
- Cell line variability :
- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background .
Resolution steps :
- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background .
Replicate assays in ≥3 independent labs.
Standardize protocols (e.g., ATP concentration in kinase assays).
Validate target engagement via orthogonal methods (e.g., CETSA for thermal shift analysis) .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
Answer : Key parameters :
- Administration routes : Oral (5–10 mg/kg) vs. IV (1–2 mg/kg) in rodent models.
- Analytical methods : LC-MS/MS quantitation in plasma (LOQ: 0.1 ng/mL) .
Findings from analogs : - Oral bioavailability : 15–20% due to first-pass metabolism (CYP3A4/5-mediated) .
- Brain penetration : Limited (brain/plasma ratio <0.1) due to P-glycoprotein efflux .
Optimization strategies : - Prodrugs : Mask sulfone groups with ester linkages to enhance absorption.
- Coadministration : Use CYP inhibitors (e.g., ketoconazole) to boost exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
